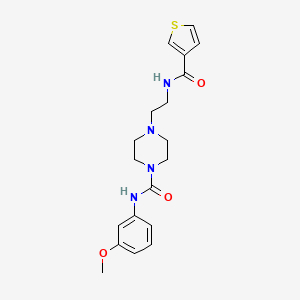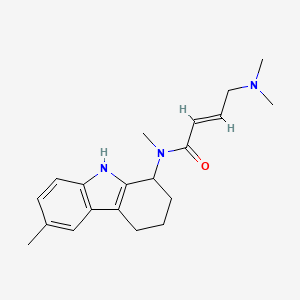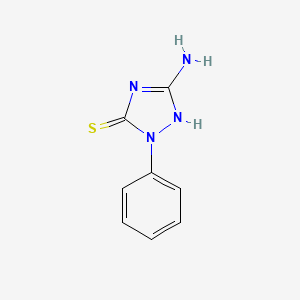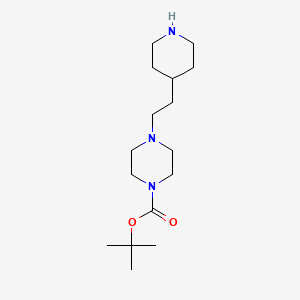
Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . It also appears to contain an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms .
Molecular Structure Analysis
The thiazole ring in this compound consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . The imidazole ring also has interesting properties, including two equivalent tautomeric forms due to the presence of a positive charge on either of two nitrogen atoms .
Chemical Reactions Analysis
Thiazole and imidazole rings can participate in a variety of chemical reactions, including donor–acceptor and nucleophilic reactions . The specific reactions that “Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” might undergo would depend on the exact structure of the compound and the conditions under which it is used.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Thiazole and imidazole rings are generally stable and have aromatic properties .
科学的研究の応用
Antibacterial Activity
Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate exhibits antibacterial properties. Researchers have investigated its efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound’s mechanism of action involves disrupting bacterial cell walls or interfering with essential metabolic pathways. Further studies are needed to optimize its antibacterial potential and explore its clinical applications .
Anticancer Potential
Preclinical studies suggest that this compound may have anticancer properties. It could inhibit tumor cell growth, induce apoptosis (programmed cell death), or interfere with cancer-specific signaling pathways. Researchers are actively exploring its potential as a novel chemotherapeutic agent. However, clinical trials are necessary to validate its efficacy and safety in cancer treatment .
Antioxidant Activity
Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has demonstrated antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing damage caused by free radicals. This compound could be useful in developing antioxidant supplements or functional foods .
Anti-Inflammatory Effects
Inflammation is associated with various diseases, including autoimmune disorders and chronic conditions. Some studies suggest that this compound possesses anti-inflammatory properties. It may modulate inflammatory pathways, making it a potential candidate for drug development in inflammatory diseases .
Antiviral Applications
Researchers have investigated the antiviral potential of Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate. It could inhibit viral replication or entry into host cells. Antiviral drugs are critical for managing viral infections, and this compound might contribute to future therapies .
Antifungal Properties
Fungal infections pose a significant health burden. Preliminary studies indicate that this compound exhibits antifungal activity against certain fungal species. It could be explored further as a potential antifungal agent .
Ulcerogenic Activity
Interestingly, Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate has been investigated for its ulcerogenic effects. Researchers study its impact on gastric mucosa and ulcer formation. Understanding its mechanisms could lead to novel treatments for gastric ulcers .
Other Potential Applications
Beyond the mentioned fields, this compound’s diverse structure suggests additional applications. Researchers may explore its effects on metabolic pathways, enzyme inhibition, or even as a building block for designing new drugs .
作用機序
将来の方向性
Thiazole and imidazole rings are found in many biologically active compounds, and there is ongoing research into the development of new drugs based on these structures . It’s possible that “Methyl (4-(2-((5-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)carbamate” or similar compounds could have interesting properties that make them useful in the development of new drugs.
特性
IUPAC Name |
methyl N-[4-[2-(5-chloro-2-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3S/c1-8-3-4-9(15)5-11(8)17-12(19)6-10-7-22-13(16-10)18-14(20)21-2/h3-5,7H,6H2,1-2H3,(H,17,19)(H,16,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJXDMBBLMROHRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CC2=CSC(=N2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-N-[(E)-2-(1-nitronaphthalen-2-yl)ethenyl]aniline](/img/structure/B2658727.png)



![N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)thiophene-2-sulfonamide](/img/structure/B2658735.png)

![1-((8-Methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3-(3-phenylpropyl)urea](/img/structure/B2658737.png)
![5-Methyl-2-{[4-benzylpiperazinyl]sulfonyl}thiophene](/img/structure/B2658738.png)

![N-({4-[(2-fluorophenyl)methoxy]phenyl}methyl)but-2-ynamide](/img/structure/B2658743.png)
![2-(4-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2658745.png)


